molecular formula C8H6Cl2N4S B2871554 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 144729-37-3

4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2871554
CAS No.: 144729-37-3
M. Wt: 261.12
InChI Key: HXHXUIPLUMATJO-UHFFFAOYSA-N
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Description

4-Amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS: 144729-37-3, Mol. Wt.: 261.13) is a triazole derivative characterized by a 3,5-dichlorophenyl substituent and a thiol (-SH) group at position 2. Its structure combines electron-withdrawing chlorine atoms with the electron-donating amino (-NH₂) and thiol groups, creating a unique electronic profile. This compound has been investigated for diverse applications, including antimicrobial activity and as a precursor for Schiff base ligands .

Properties

IUPAC Name

4-amino-3-(3,5-dichlorophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N4S/c9-5-1-4(2-6(10)3-5)7-12-13-8(15)14(7)11/h1-3H,11H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHXUIPLUMATJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=NNC(=S)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3,5-dichloroaniline with thiourea under acidic conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, and the mixture is heated to facilitate the formation of the triazole ring. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Condensation with Aldehydes (Schiff Base Formation)

The amino group readily reacts with aromatic aldehydes to form Schiff bases. For example:

  • Reaction with 3,4-dichlorobenzaldehyde :

    • Conditions : Ethanol, reflux (5–6 hours), acid/base catalysis .

    • Product : 4-((3,4-Dichlorobenzylidene)amino)-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol.

    • Yield : 70–85% after recrystallization.

Mechanism :

  • Imine formation via nucleophilic attack of the amino group on the aldehyde.

  • Cyclization to stabilize the triazole-thione structure .

S-Alkylation Reactions

The thiol group undergoes alkylation with halides or activated esters:

Reaction PartnerConditionsProductYieldSource
2-BromoacetophenoneEthanol, piperidine, refluxTriazolothiadiazine derivatives52–72%
Bis(2-bromoacetyl)amideEthanol, 8 hours, refluxBis-triazolothiadiazine hybrids70%

Key Insight : Alkylation enhances bioactivity by introducing hydrophobic moieties .

Cyclocondensation with Carboxylic Acids

In phosphorous oxychloride (POCl₃), the compound forms fused heterocycles:

  • Reaction with 3,5-difluoropyridine-2-carboxylic acid :

    • Product : 3-(3,5-Dichlorophenyl)-6-(3,5-difluoropyridin-2-yl)- triazolo[3,4-b] thiadiazole.

    • Yield : 80% .

Conditions :

  • Reflux in POCl₃ (5–6 hours).

  • Neutralization with NaHCO₃ post-reaction .

Thiosemicarbazide Formation

Reaction with aryl isothiocyanates produces thiosemicarbazides, which cyclize under basic conditions:

IsothiocyanateBaseCyclization ProductApplication
Phenyl isothiocyanateNaOH/EtOH5-Aryl-1,2,4-triazole-3-thioneAntimicrobial agents
4-Chlorophenyl isothiocyanateKOH/MeOH4-(4-Chlorophenyl)-triazole derivativeAnticancer research

Key Data :

  • Cyclization yields: 62–79% .

  • IR spectral confirmation: ν(S–H) at 2550 cm⁻¹ disappears post-reaction .

Mannich Reaction

The amino group participates in Mannich reactions to generate hybrid derivatives:

  • Reagents : Formaldehyde + ciprofloxacin.

  • Product : S-Bridged ciprofloxacin-triazole hybrids.

  • Bioactivity : MIC = 3.25 µg/mL against Mycobacterium smegmatis .

Conditions :

  • Ethanol, room temperature, 12 hours.

Oxidation to Disulfides

The thiol group oxidizes in air or with mild oxidants:

  • Product : Bis(4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazol-3-yl) disulfide.

  • Confirmation : Loss of S–H stretch in IR; δ(S–S) at 500–550 cm⁻¹ .

Complexation with Metal Ions

The thiol and amino groups act as ligands for transition metals:

Metal SaltProductApplication
Cu(II) acetateTetrahedral Cu-S/N complexCatalysis in organic synthesis
AgNO₃Linear Ag-thiolate coordinationAntimicrobial coatings

Stoichiometry : Typically 1:2 (metal:ligand) .

Key Structural and Spectral Data

PropertyValue/ObservationTechnique
¹H NMR (DMSO-d₆) δ 7.8–8.2 (aromatic H), δ 5.2 (NH₂)300 MHz
IR (KBr) ν(N–H) 3350 cm⁻¹, ν(C=S) 1250 cm⁻¹FTIR
XRD Monoclinic crystal systemSingle-crystal

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential as an antileishmanial and antimalarial agent.

    Industry: Used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Triazole-3-Thiol Derivatives

Structural and Electronic Effects of Substituents

The bioactivity and physicochemical properties of triazole-3-thiols are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis:

Compound Substituents Electronic Nature Key Findings
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Phenyl (no substituents) Neutral High antioxidant activity (DPPH/ABTS assays) due to electron-donating groups .
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol 4-Pyridyl Electron-deficient (aromatic) Moderate antioxidant activity; pyridyl group may enhance metal coordination .
4-Amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol 3,5-Dichlorophenyl Electron-withdrawing Reduced antioxidant capacity but enhanced lipophilicity for antimicrobial use .
4-Amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol 4-Nitrophenyl Strongly electron-withdrawing Primarily used in Schiff base synthesis; nitro group reduces radical scavenging .
4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol Furan-2-yl Electron-rich (heteroaromatic) Hepatoprotective effects in alcoholic hepatitis models .

Key Insight: Electron-donating groups (e.g., -NH₂, -SH) enhance antioxidant activity, while electron-withdrawing substituents (e.g., -Cl, -NO₂) favor applications in synthesis or antimicrobial contexts.

Antioxidant Activity
  • Phenyl and Pyridyl Analogs : Exhibited IC₅₀ values of 12–18 μM in DPPH assays, attributed to the electron-donating -NH₂ and -SH groups stabilizing free radicals .
  • 3,5-Dichlorophenyl Derivative : Lower antioxidant activity due to chlorine atoms destabilizing radical intermediates .
Antimicrobial Activity
  • 3-Chlorophenyl Analog : Demonstrated MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli .
Antiproliferative Effects
  • Quinazolinone-Triazole Hybrids: Compounds with 3,5-difluorophenyl or 4-nitrophenyl groups showed IC₅₀ values of 1.76–3.91 μM against HeLa cells . The dichlorophenyl variant may exhibit similar potency, but structural studies are needed.

Physicochemical and Commercial Considerations

  • Lipophilicity : The 3,5-dichlorophenyl group increases logP compared to phenyl or pyridyl analogs, enhancing membrane permeability but reducing solubility .
  • Availability : The compound is commercially available from suppliers in China, the US, and Germany, though purity and pricing vary .

Biological Activity

4-Amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, particularly its antimicrobial, antioxidant, and potential therapeutic applications.

  • Molecular Formula : C₈H₆Cl₂N₄S
  • Molecular Weight : 261.13 g/mol
  • CAS Number : 144729-37-3
  • IUPAC Name : 4-amino-5-(3,5-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Study: Antimicrobial Evaluation

A study conducted on derivatives of triazole compounds demonstrated that the tested compound displayed varying degrees of antimicrobial activity. The results indicated:

CompoundZone of Inhibition (mm)Gram -ve BacteriaGram +ve BacteriaFungi
4-amino-5-(3,5-dichlorophenyl)-4H-triazole-3-thiol7.50E. coli (7.50)S. aureus (6.80)C. albicans (3.90)
Other derivativesVariesVariesVariesVaries

The compound showed a notable zone of inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Antioxidant Activity

The antioxidant properties of triazole derivatives have been investigated extensively. Research indicates that compounds similar to this compound exhibit significant free radical scavenging abilities.

Antioxidant Assays

In vitro assays such as DPPH and ABTS tests have been used to quantify the antioxidant capabilities of these compounds. For instance:

  • Compound demonstrated an IC50 value comparable to standard antioxidants like ascorbic acid.

This suggests that the compound may play a role in mitigating oxidative stress-related diseases .

Other Biological Activities

Beyond antimicrobial and antioxidant effects, triazole derivatives have shown promise in various therapeutic areas:

  • Anticancer Activity : Some studies suggest potential anticancer properties through mechanisms involving apoptosis induction in cancer cells.
  • Anti-inflammatory Effects : Triazole derivatives are being explored for their anti-inflammatory effects in preclinical models.

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